molecular formula C17H14N2 B11866032 N'-(Naphthalen-1-yl)benzenecarboximidamide CAS No. 607-54-5

N'-(Naphthalen-1-yl)benzenecarboximidamide

Cat. No.: B11866032
CAS No.: 607-54-5
M. Wt: 246.31 g/mol
InChI Key: BUGOUEVKUGCTPU-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)benzimidamide: is an organic compound that features a naphthalene ring attached to a benzimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-1-yl)benzimidamide typically involves the reaction of naphthalen-1-ylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N-(Naphthalen-1-yl)benzimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalen-1-yl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Naphthalen-1-yl)benzimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    N-(Naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties.

    N-(Naphthalen-1-yl)-N’-alkyl oxalamide: Used in Cu-catalyzed coupling reactions.

    N-(8-fluoronaphthalen-1-yl)benzamide: Studied for its hydrogen bonding interactions.

Uniqueness: N-(Naphthalen-1-yl)benzimidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

607-54-5

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N'-naphthalen-1-ylbenzenecarboximidamide

InChI

InChI=1S/C17H14N2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19)

InChI Key

BUGOUEVKUGCTPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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